

An In-Depth Technical Guide on the Preclinical Toxicity of TM5275 Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139

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Disclaimer: This document summarizes publicly available information regarding the preclinical safety and tolerability of **TM5275 sodium**. Specific, quantitative preclinical toxicity studies, such as comprehensive acute, sub-chronic, and chronic toxicity assessments, are not publicly available. The experimental protocols described herein are representative examples based on established regulatory guidelines and are intended to illustrate standard methodologies in preclinical toxicology.

Executive Summary

TM5275 is a potent and selective small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).^{[1][2][3][4]} PAI-1 is a key regulator in the fibrinolytic system, and its inhibition is a therapeutic target for thrombotic diseases.^[5] Preclinical data available in the public domain suggest that **TM5275 sodium** has a favorable safety profile with very low toxicity observed in mice and rats. Efficacy studies in animal models of thrombosis have utilized doses up to 50 mg/kg without reports of significant adverse effects. This guide provides a compilation of the available safety-related data, detailed representative experimental protocols for key toxicology studies, and a visualization of the relevant signaling pathways.

Available Preclinical Safety and Tolerability Data

While specific toxicity study reports are not publicly available, several in vivo efficacy studies provide insights into the tolerability of **TM5275 sodium**.

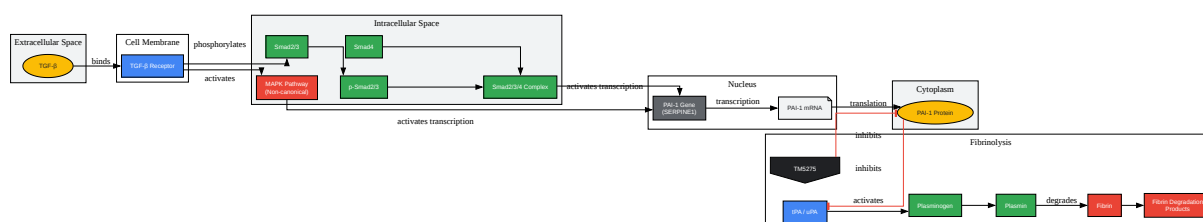
Study Type	Species	Dose(s)	Route of Administration	Observed Effects/Remarks	Reference
Thrombosis Model	Rat	10 and 50 mg/kg	Not specified	Significantly lower blood clot weights compared to vehicle-treated rats. Described as having "very low toxicity".	
Thrombosis Model	Rat	1 and 3 mg/kg	Not specified	Increased time to primary occlusion in a ferric chloride-treated carotid artery thrombosis model.	
Intestinal Fibrosis Model	Mouse	Not specified	Oral	Treatment had no effect on body weight or food intake throughout the experimental duration.	
Thrombosis Model	Cynomolgus Monkey	10 mg/kg	Not specified	Increased time to primary occlusion.	

Did not affect
platelet
activity,
activated
partial
thromboplasti
n time,
prothrombin
time, or
prolong
bleeding
time.

Mechanism of Action and Signaling Pathway

TM5275 sodium is an inhibitor of plasminogen activator inhibitor-1 (PAI-1) with an IC₅₀ of 6.95 μM. PAI-1 is the primary inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). By inhibiting PAI-1, TM5275 prevents the formation of inactive complexes with tPA and uPA, leading to enhanced fibrinolysis (breakdown of blood clots).

PAI-1 expression is notably induced by the transforming growth factor-beta (TGF-β) signaling pathway, a key pathway in fibrosis. The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and acts as a transcription factor for target genes, including the PAI-1 gene (SERPINE1). Non-canonical TGF-β signaling can also occur through pathways such as the MAPK/ERK pathway.



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Caption: TGF- β and PAI-1 Signaling Pathway with TM5275 Inhibition.

Representative Experimental Protocols for Preclinical Toxicity Studies

The following protocols are generalized based on international guidelines (e.g., OECD, ICH) and represent the standard methodologies for assessing the safety of a novel chemical entity.

Acute Oral Toxicity Study

- Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
- Species: Rat (e.g., Sprague-Dawley or Wistar), typically using both males and females.

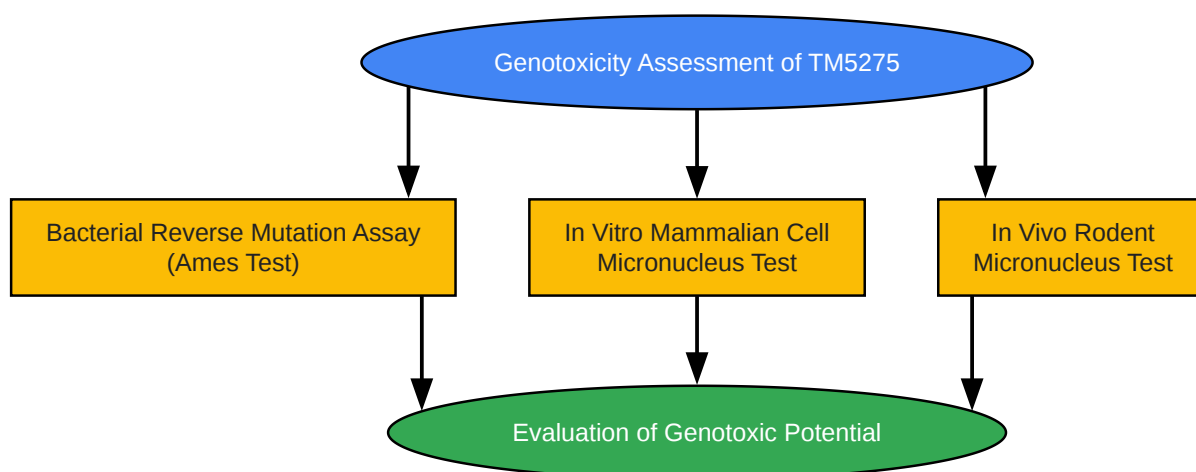
- Methodology:
 - Dose Selection: A limit test may be performed at 2000 mg/kg or 5000 mg/kg. If mortality occurs, a full study with at least three dose levels is conducted.
 - Administration: A single dose of **TM5275 sodium** is administered by oral gavage. Animals are fasted prior to dosing.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
 - Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Repeat-Dose Toxicity Study (28-Day)

- Objective: To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Species: Rat, using an equal number of male and female animals per group.
- Methodology:
 - Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.
 - Administration: Daily oral administration of **TM5275 sodium** for 28 consecutive days.
 - In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
 - Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red and white blood cell counts, platelets) and clinical chemistry (e.g., liver enzymes, kidney function markers). Urine analysis is also performed.
 - Pathology: A full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination.

Genotoxicity Assessment

- Objective: To assess the potential of **TM5275 sodium** to induce genetic mutations or chromosomal damage.
- Assays: A standard battery of tests is typically performed:
 - Bacterial Reverse Mutation Assay (Ames Test):
 - Principle: This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is an increase in the number of revertant colonies in the presence of the test substance.
 - Methodology: The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
 - In Vitro Micronucleus Assay:
 - Principle: This assay detects chromosomal damage in mammalian cells by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
 - Methodology: Cultured mammalian cells are exposed to **TM5275 sodium**, and the frequency of micronucleated cells is determined.
 - In Vivo Micronucleus Assay:
 - Principle: This in vivo test assesses chromosomal damage in the bone marrow of rodents.
 - Methodology: Rodents (typically mice or rats) are administered **TM5275 sodium**. Bone marrow is collected, and the frequency of micronucleated polychromatic erythrocytes is quantified.



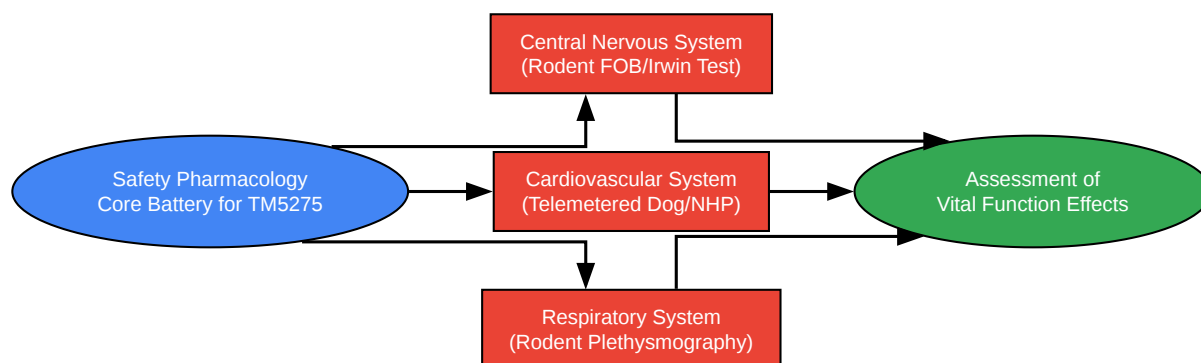
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Caption: Standard Genotoxicity Testing Workflow.

Safety Pharmacology Core Battery

- Objective: To investigate the effects of **TM5275 sodium** on vital physiological functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.
- Methodologies:
 - Central Nervous System (CNS):
 - Study: A functional observational battery (FOB) or Irwin test in rats.
 - Parameters: Assessment of behavior, coordination, sensory and motor functions, and body temperature.
 - Cardiovascular System:
 - Study: Typically conducted in conscious, telemetered dogs or non-human primates.
 - Parameters: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
 - Respiratory System:

- Study: Whole-body plethysmography in rats.
- Parameters: Measurement of respiratory rate, tidal volume, and minute volume.



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Caption: Safety Pharmacology Core Battery Workflow.

Conclusion

The publicly available data for **TM5275 sodium** suggest a favorable preclinical safety profile, with "very low toxicity" noted in rodent models. However, a comprehensive set of quantitative data from dedicated toxicology studies is not available in the public domain. The provided representative protocols for acute and repeat-dose toxicity, genotoxicity, and safety pharmacology outline the standard methods used to thoroughly characterize the safety of a new drug candidate. Further detailed information from such studies would be required for a complete risk assessment. The mechanism of action via PAI-1 inhibition is well-defined, and its interaction with the TGF- β signaling pathway is a key aspect of its biological activity.

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- To cite this document: BenchChem. [An In-Depth Technical Guide on the Preclinical Toxicity of TM5275 Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764139#tm5275-sodium-preclinical-toxicity-data]

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